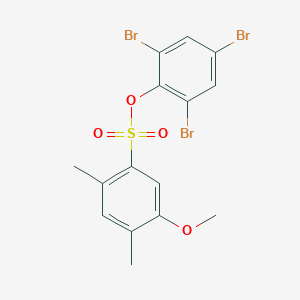

2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4,6-Tribromophenol” is a brominated derivative of phenol. It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants . “1-methoxy-2,4-dimethylbenzene” is another compound with critically evaluated thermophysical property data .

Synthesis Analysis

The synthesis of these compounds often involves controlled reactions. For example, “2,4,6-Tribromophenol” can be prepared by the controlled reaction of elemental bromine with phenol .Molecular Structure Analysis

The molecular structure of these compounds can be quite complex due to the presence of multiple functional groups. For example, “2,4,6-Tribromophenol” has a molecular formula of C6H3Br3O .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, “2,4,6-Tribromophenol” is used as an intermediate in the preparation of flame retardants such as brominated epoxy resins .Physical and Chemical Properties Analysis

These compounds have unique physical and chemical properties. For instance, “2,4,6-Tribromophenol” has a melting point of 95.5 °C and a boiling point of 244 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Sulfonation and Sulfation Reactions

Research has explored the reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide, which is relevant to understanding the sulfonation and sulfation reactions involving compounds like 2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010). These reactions play a critical role in various chemical synthesis processes.

Synthesis of Novel Sulfonamides for Therapeutic Applications

Sulfonamides derived from 4-methoxyphenethylamine have been synthesized for potential therapeutic applications in Alzheimer’s disease. This includes the treatment of compounds like this compound with various alkyl/aralkyl halides (Abbasi et al., 2018).

Application in Nanofiltration Membranes

Sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. These membranes use sulfonated aromatic diamine monomers, which could potentially be derived from compounds like this compound (Liu et al., 2012).

Oxidation Reactions

The oxidation of compounds such as 4-methoxyphenethyl phenyl sulfide, which shares structural similarities with this compound, has been studied to understand the mechanisms of microsomal and biomimetic oxidation of sulfides (Baciocchi, Lanzalunga, & Pirozzi, 1997).

Lanthanide-Potassium Frameworks

Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been synthesized for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks may utilize derivatives or functional groups similar to those in this compound (Zhou et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2,4,6-tribromophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br3O4S/c1-8-4-9(2)14(7-13(8)21-3)23(19,20)22-15-11(17)5-10(16)6-12(15)18/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHPTMUCLINFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)

![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)

![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)